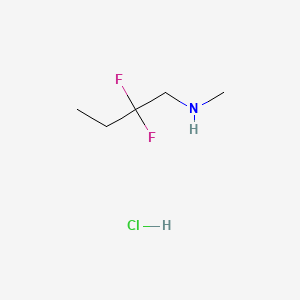
(2,2-Difluorobutyl)(methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluorobutyl)(methyl)aminehydrochloride is a chemical compound with the molecular formula C5H12ClF2N It is characterized by the presence of two fluorine atoms attached to a butyl group, a methyl group, and an amine group, all combined with hydrochloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorobutyl)(methyl)aminehydrochloride typically involves the reaction of 2,2-difluorobutane with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Difluorobutyl)(methyl)aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of difluorobutyl oxides.
Reduction: Formation of methylamine derivatives.
Substitution: Formation of halogenated butylamines.
Applications De Recherche Scientifique
(2,2-Difluorobutyl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Difluorobutyl)(methyl)aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- (2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride
- (2,2-Difluoropropyl)(methyl)amine hydrochloride
Comparison: (2,2-Difluorobutyl)(methyl)aminehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. The presence of the butyl group, as opposed to other alkyl groups, can influence its overall behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C5H12ClF2N |
|---|---|
Poids moléculaire |
159.60 g/mol |
Nom IUPAC |
2,2-difluoro-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H |
Clé InChI |
YRAFBXWPSCZQFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNC)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















